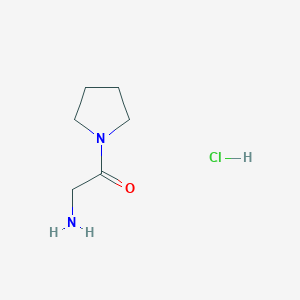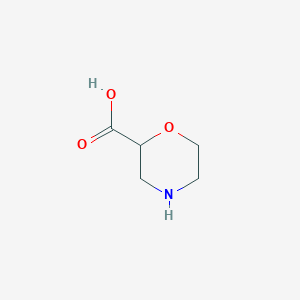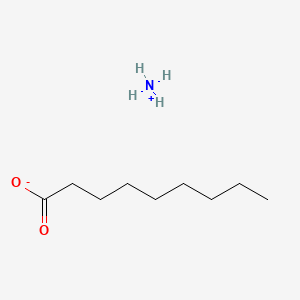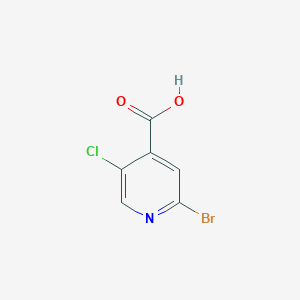
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of α-amino ketones, which could be structurally similar to 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. In the first paper, 2-N-(Acylmethyl)aminochromones are prepared from 2-chlorochromone and α-amino ketones in ethanol/triethylamine. This suggests that similar conditions could potentially be used for the synthesis of 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, although the exact method is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is often complex, with multiple reactive sites that allow for further functionalization. For instance, the benzopyrano[2,3-b]pyrrol-4(1H)-ones synthesized in the first paper can be further functionalized at the C2 position through aromatic electrophilic substitution . This indicates that the molecular structure of 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride could also allow for various chemical reactions to modify the compound.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the functionalization of synthesized compounds. In the first paper, the treatment of 2-N-(Acylmethyl)aminochromones with acetic acid/pyrrolidine leads to the formation of benzopyrano[2,3-b]pyrrol-4(1H)-ones, which can undergo electrophilic substitution reactions such as acetylation, bromination, or nitration . These types of reactions could be relevant to the chemical reactivity of 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, although specific reactions for this compound are not provided.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis Applications
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is utilized in microwave-assisted synthesis processes. For instance, it is involved in the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, as demonstrated by Ankati and Biehl (2010). This method highlights the compound's utility in creating complex organic structures under controlled conditions, leading to yields ranging from fair to excellent (Ankati & Biehl, 2010).
Chemical Characterization and Identification
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride has been a subject of study in the identification and characterization of novel substances. Bijlsma et al. (2015) described the identification process of a new cathinone derivative using several analytical techniques, underscoring the compound's role in advanced chemical analysis and forensic investigations (Bijlsma et al., 2015).
Blood Platelet Aggregation Inhibition
This compound has also been explored for its potential in medical applications, particularly in inhibiting blood platelet aggregation. Grisar et al. (1976) discovered that certain derivatives of 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride can inhibit ADP-induced aggregation of blood platelets, although they also noted some concerns regarding the therapeutic ratio (Grisar et al., 1976).
Hydrogen-Bonding Studies
In the field of crystallography, this compound has been used to study hydrogen-bonding patterns. Balderson et al. (2007) investigated the hydrogen bonding in certain derivatives, offering insights into their molecular structures and interactions (Balderson et al., 2007).
Antimicrobial Activity
Research by Salimon et al. (2011) explored the antimicrobial properties of derivatives of 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. They found significant antimicrobial activity in synthesized compounds, indicating the potential use of this compound in developing new antimicrobial agents (Salimon et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVFGYUPVIDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620615 | |
| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride | |
CAS RN |
35855-14-2 | |
| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)
